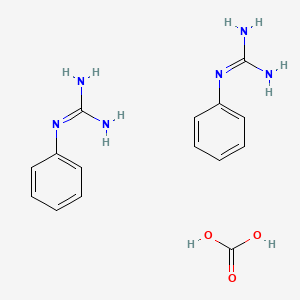

Phenylguanidine carbonate

Description

Historical Development of Guanidine (B92328) Compounds in Organic Synthesis

The history of guanidine dates back to 1861, when it was first isolated by Adolph Strecker through the degradation of guanine (B1146940) from guano. wikipedia.org This discovery paved the way for extensive research into this novel class of organic compounds. Initially, the production of guanidine was a complex process, but laboratory methods evolved, such as the gentle thermal decomposition of anhydrous ammonium (B1175870) thiocyanate. wikipedia.org A significant advancement came with the development of a two-step commercial process involving the reaction of dicyandiamide (B1669379) with ammonium salts. wikipedia.org

Early in the 20th century, the synthesis of guanidine nitrate (B79036) from dicyanamide (B8802431) was patented, marking a key step in making guanidine compounds more accessible for research and industrial applications. acs.org Over the years, the synthesis of various guanidine derivatives has been a subject of continuous improvement, with a focus on enhancing yield and purity.

Significance of Guanidine Derivatives in Chemical Research

Guanidine derivatives are a diverse class of organic compounds that have garnered considerable attention for their potential therapeutic applications and their utility in synthesis. ontosight.airesearchgate.net The guanidinium (B1211019) cation, formed by the protonation of the guanidine group, exhibits remarkable stability due to resonance, which is a key factor in its chemical behavior. sci-hub.se

These compounds are integral to medicinal chemistry and are found in numerous clinical drugs. ulpgc.es Their applications span a wide range of therapeutic areas, including antimicrobial, anticancer, and neuroprotective agents. ontosight.ainih.gov The versatility of the guanidine moiety also makes it a valuable component in the synthesis of various heterocyclic compounds and as a catalyst in multicomponent reactions. researchgate.net

Phenylguanidine Carbonate as a Representative Guanidine Salt for Research

This compound serves as a crucial intermediate in the synthesis of a variety of chemical products, including pharmaceuticals and agrochemicals. google.comalzchem.com It is particularly noted for its use in the preparation of pharmaceutically active pyrimidines and as an intermediate in the production of pesticidally active pyrimidine (B1678525) derivatives. google.com The compound is commercially available and widely used in research laboratories. scbt.comlgcstandards.comfishersci.bescientific-labsupplies.comfujifilm.com

Its role in the synthesis of bioactive compounds is well-documented, with applications in creating complex molecules with potential therapeutic properties. sigmaaldrich.com For instance, it has been utilized in the synthesis of compounds investigated for the treatment of glioblastoma multiforme. The stability and reactivity of this compound make it an ideal starting material for various chemical transformations.

Scope and Objectives of Contemporary Research on this compound

Current research on this compound is multifaceted, focusing on several key areas. A primary objective is the development of new and more efficient synthetic methodologies. This includes optimizing reaction conditions to improve yields and reduce the formation of byproducts. google.com

Another significant area of investigation is its application in the synthesis of novel bioactive molecules. Researchers are exploring its use as a building block for creating new pharmaceutical agents and agrochemicals. sigmaaldrich.comrhhz.net This involves studying its reactivity in various chemical reactions and its ability to introduce the pharmacologically important guanidine group into larger molecular frameworks. Furthermore, there is ongoing research into the catalytic properties of phenylguanidine derivatives in various organic reactions. researchgate.net The unique basicity and structural characteristics of the guanidine group are being leveraged to design new catalysts for complex chemical transformations.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 14018-90-7 |

| Molecular Formula | C7H9N3·(H2CO3)x |

| Molecular Weight | 135.17 g/mol (free base) |

| Melting Point | 149-153 °C |

| Appearance | White to off-white crystalline solid |

Note: The molecular formula reflects that this compound is a salt with a variable amount of carbonic acid. scbt.comsigmaaldrich.com

Synthetic Applications of this compound

| Application | Description |

| Synthesis of Pyrimidines | Used as a key intermediate in the synthesis of various substituted pyrimidines, which are important scaffolds in medicinal chemistry. google.comrhhz.net |

| Preparation of Bioactive Compounds | Employed in the synthesis of compounds with potential therapeutic activities, including kinase modulators. lgcstandards.comsigmaaldrich.com |

| Agrochemical Synthesis | Serves as a precursor for the production of pesticidally active pyrimidine derivatives. google.com |

| Catalysis | Derivatives of phenylguanidine have been explored as catalysts in organic synthesis. researchgate.net |

Properties

CAS No. |

6291-89-0 |

|---|---|

Molecular Formula |

C15H20N6O3 |

Molecular Weight |

332.36 g/mol |

IUPAC Name |

bis(diaminomethylidene(phenyl)azanium);carbonate |

InChI |

InChI=1S/2C7H9N3.CH2O3/c2*8-7(9)10-6-4-2-1-3-5-6;2-1(3)4/h2*1-5H,(H4,8,9,10);(H2,2,3,4) |

InChI Key |

AYGJSDKAQHAHHO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N=C(N)N.C1=CC=C(C=C1)N=C(N)N.C(=O)(O)O |

Pictograms |

Corrosive; Irritant; Environmental Hazard |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization

Established Synthetic Routes to Phenylguanidine Carbonate

The traditional and most well-documented method for synthesizing this compound involves the reaction of aniline (B41778) with a cyanamide (B42294) derivative. google.comgoogleapis.comresearchgate.netsigmaaldrich.comchemrxiv.org This approach has been subject to various modifications to improve yield, purity, and process efficiency.

The core of this synthetic route is the nucleophilic addition of aniline to a cyanamide source, typically aqueous cyanamide, in the presence of an acid. google.comgoogleapis.com The reaction is generally carried out by first forming aniline hydrochloride, which then reacts with cyanamide. googleapis.com The resulting phenylguanidine is then precipitated as its carbonate salt by the addition of an alkali metal carbonate, such as sodium carbonate. google.comgoogleapis.com

The yield and selectivity of this compound synthesis are significantly influenced by various reaction conditions, including temperature and reactant concentrations. google.comgoogleapis.com The reaction is typically performed at elevated temperatures, ranging from 60°C to 105°C. googleapis.com For example, heating the aniline hydrochloride solution to 85-90°C before and during the addition of aqueous cyanamide solution is a common practice. google.com One documented example shows that adding the reaction mixture to a sodium carbonate solution at 50°C resulted in a 93.7% yield of this compound. googleapis.com The molar ratio of reactants is also a key factor. An excess of cyanamide is often used; for instance, 1.0 to 1.5 mole equivalents of aqueous cyanamide solution are added to the aniline hydrochloride solution. googleapis.com The concentration of the hydrochloric acid used to form the aniline hydrochloride salt also plays a role, with concentrations between 10% and 37% by weight being reported. googleapis.com

The following table summarizes the impact of various reaction conditions on the synthesis of this compound:

| Parameter | Condition | Effect on Yield and Selectivity | Reference |

| pH | 2.0 - 4.0 | Minimizes by-product formation (e.g., phenylurea, diphenylurea), leading to higher purity and yield. | googleapis.com |

| Temperature | 60°C - 105°C | Higher temperatures generally increase the reaction rate. A specific example at 50°C for precipitation showed a high yield. | google.comgoogleapis.com |

| Reactant Ratio | 1.0 - 1.5 mole equivalents of cyanamide to aniline | An excess of cyanamide can drive the reaction towards completion. | googleapis.com |

| Acid Concentration | 10% - 37% HCl | Affects the formation of the aniline hydrochloride salt and the overall reaction environment. | googleapis.com |

While the reaction of aniline and cyanamide is the most common route, alternative pathways for the synthesis of guanidine (B92328) derivatives exist, although they are less frequently applied to this compound specifically. For instance, the synthesis of N,N',N''-trisubstituted guanidines can be achieved through a multi-step process involving a thiourea (B124793) intermediate, which is an alternative to using the more hazardous cyanogen (B1215507) bromide. nih.gov Another approach involves the reaction of S-phenyl-N-methyl thiocarbamate with diphenylamine (B1679370) in the presence of a base to produce N-methyl-N',N'-diphenylurea, showcasing a different strategy for forming the guanidine-like urea (B33335) structure. tno.nl These alternative methods highlight the chemical versatility in forming guanidine and related functionalities, though their direct application to the industrial production of this compound is not as established.

Reaction of Aniline and Cyanamide Derivatives

Role of pH Control in Synthesis

Advanced Synthetic Approaches

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly chemical processes. This has led to the exploration of advanced synthetic approaches for this compound that align with the principles of green chemistry.

The application of green chemistry principles to the synthesis of this compound aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. One area of focus is the use of alternative catalysts and reaction media. For example, carbon dioxide has been utilized as a catalyst in the reaction of aniline with cyanamide in ethanol, which enhances the electrophilicity of cyanamide and facilitates the reaction under milder conditions (60–80°C). This method offers a more sustainable alternative to traditional acid-catalyzed reactions.

Furthermore, the development of solvent-free reaction conditions represents a significant advancement in green synthesis. Solvent-free multicomponent reactions have been developed for the synthesis of various heterocyclic compounds, and similar principles can be applied to guanidine synthesis to reduce solvent waste and simplify product isolation. researchgate.net The use of water as a solvent, when feasible, is another key aspect of green chemistry. For instance, the synthesis of phenylguanidine derivatives has been demonstrated in water using a scandium triflate catalyst, offering a more environmentally benign solvent choice.

The following table outlines some green chemistry approaches relevant to this compound synthesis:

| Green Chemistry Principle | Application in Phenylguanidine Synthesis | Potential Benefits | Reference |

| Alternative Catalysts | Use of CO₂ as a catalyst for the reaction of aniline and cyanamide. | Milder reaction conditions, utilization of a renewable C1 source. | |

| Benign Solvents | Use of water as a solvent with a suitable catalyst (e.g., Sc(OTf)₃). | Reduced environmental impact, improved safety. | |

| Solvent-Free Reactions | Performing reactions without a solvent, often with the aid of a catalyst. | Reduced waste, simplified purification, lower energy consumption. | researchgate.net |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Minimized waste generation. | nih.gov |

Solvent-Free Reaction Methodologies

Catalytic Synthesis Protocols

Catalysts play a pivotal role in optimizing the synthesis of phenylguanidine derivatives by increasing reaction rates and selectivity. While the direct catalytic synthesis of this compound is not extensively detailed in the provided results, related syntheses highlight the importance of catalysts. For instance, the synthesis of diphenylamine from aniline utilizes a promoted γ-Al2O3 catalyst. In the context of CO2 fixation, various catalysts, including guanidine derivatives themselves, are employed. For example, aluminum guanidinato complexes, in conjunction with a cocatalyst like tetrabutylammonium (B224687) iodide (TBAI), have been shown to be effective in the synthesis of cyclic carbonates from epoxides and CO2 under solvent-free conditions. uclm.esacs.org

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times. researchgate.net This technique has been successfully applied to the synthesis of various substituted guanidine derivatives. jocpr.com For instance, reacting symmetrical and asymmetrical thioureas with different amines in water under microwave irradiation (100 W) produces guanidine derivatives in moderate yields within 10-95 minutes. jocpr.com Another microwave-assisted method involves the reaction of an intermediate with guanidine carbonate or this compound in pyridine (B92270) at 180°C for one hour to yield pyridopyrimidines. tesisenred.net The use of microwave irradiation can dramatically reduce reaction times compared to conventional heating methods. orientjchem.orgthieme-connect.com For example, a reaction that takes 16 hours under oil-based reflux can be completed in just 5 minutes in a microwave cavity. nycu.edu.tw

Purification and Isolation Methodologies for Research-Grade Material

Achieving high purity is critical for the application of this compound in research and development. Common purification techniques include recrystallization and washing. For instance, after synthesis, the crude product can be isolated by filtration and then washed sequentially with water, ethanol, and diethyl ether to obtain a spectroscopically pure product. rsc.org In another procedure, the precipitate is collected by filtration and washed with water and cold methanol (B129727). tesisenred.net Recrystallization from solvents like methanol and acetone (B3395972) has also been reported to yield pure phenylguanidine derivatives. googleapis.com The purity of the final product is often verified by techniques such as High-Performance Liquid Chromatography (HPLC) and melting point analysis.

Mechanistic Investigations of Synthesis Pathways

Understanding the reaction mechanism is crucial for optimizing synthesis and controlling product formation. The synthesis of phenylguanidine often involves the reaction of an amine with a cyanamide derivative. For example, an aqueous solution of nitroguanidine (B56551), when boiled with aniline, yields phenylguanidine, demonstrating the dearrangement of nitroguanidine into nitroamide and cyanamide. pnas.org In a patented method, the synthesis of phenylguanidine bicarbonate from aniline and carbon dioxide proceeds through an aniline bicarbonate intermediate. google.com The reaction of aniline with dicyandiamide (B1669379) is another common route to produce phenylguanidine. nih.gov The mechanism for the formation of cyclic guanidine compounds has been proposed to involve the formation of a tetrahedral intermediate. scholaris.ca

Advanced Characterization Techniques and Structural Analysis

Spectroscopic Methodologies for Structural Elucidation

Spectroscopy provides a powerful, non-destructive lens through which to view the nuanced structural features of phenylguanidine carbonate.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the solution-state structure of this compound. Techniques such as 2D NMR (COSY, HSQC, HMBC) and variable temperature (VT-NMR) studies offer detailed insights into the compound's conformation and the potential for tautomerism within the guanidinium (B1211019) group.

The ¹H NMR spectrum provides initial confirmation of the phenyl and guanidinium protons. The aromatic protons typically appear as a complex multiplet, while the N-H protons of the guanidinium group may present as broad signals due to chemical exchange and quadrupolar coupling with nitrogen. In the case of pyridin-2-yl guanidine (B92328) derivatives, a related class of compounds, significant changes in chemical shifts were observed corresponding to a 180° rotation around the bond connecting the guanidinium moiety and the aromatic ring, a conformational change that can be probed with advanced NMR. researchgate.net

¹³C NMR spectroscopy is equally vital, identifying the distinct carbon environments of the phenyl ring and the central sp²-hybridized carbon of the guanidinium group. The chemical shift of this central carbon is particularly sensitive to the electronic environment and protonation state. Tautomerism, a form of isomerism involving the migration of a proton, is a key characteristic of the guanidinium moiety. While the positive charge is formally delocalized across the three nitrogen atoms, subtle shifts in proton positions can be investigated using specialized NMR experiments, which can help in understanding the precise charge distribution and hydrogen-bonding capabilities.

Table 1: Predicted NMR Data for Phenylguanidinium (B1229882) Cation

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic (C₆H₅) | 7.2–7.6 | Complex multiplet pattern expected. |

| ¹H | Amine (NH/NH₂) | 6.5–8.0 | Often broad; position and intensity are solvent and concentration-dependent. |

| ¹³C | Aromatic (C₆H₅) | 120–140 | Multiple signals corresponding to ipso, ortho, meta, and para carbons. |

Note: This table contains predicted data based on typical values for phenylguanidinium derivatives and may vary based on solvent and experimental conditions.

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is exceptionally sensitive to the molecular vibrations and intermolecular forces within this compound. These methods are ideal for studying the extensive hydrogen bonding between the phenylguanidinium cation (N-H donor) and the carbonate anion (O acceptor).

Hydrogen bonds cause a characteristic red shift (a shift to lower wavenumber) and broadening of the N-H stretching bands in the FT-IR spectrum. researchgate.netarxiv.org In a free guanidinium ion, N-H stretching vibrations would appear at higher frequencies. However, in the solid-state salt with carbonate, these vibrations are expected in the range of 3400-3100 cm⁻¹, indicating strong N-H···O interactions. researchgate.netmdpi.com The strength of these hydrogen bonds can be estimated from the magnitude of this shift. schweizerbart.denih.gov

Raman spectroscopy provides complementary information. While N-H stretching modes are also visible, Raman is often more sensitive to the symmetric vibrations of the molecule, such as the breathing mode of the phenyl ring and the symmetric stretching of the C-N bonds in the guanidinium core. mdpi.com The vibrational modes of the carbonate anion (CO₃²⁻) are also observable and their positions can indicate the nature of its coordination with the guanidinium cations.

Table 2: Key Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy | Significance |

|---|---|---|---|

| N-H Stretch | 3400–3100 | FT-IR, Raman | Position and broadness indicate the strength of N-H···O hydrogen bonds. researchgate.netmdpi.com |

| C-H Aromatic Stretch | 3100–3000 | FT-IR, Raman | Confirms the presence of the phenyl group. |

| C=N Stretch (Guanidinium) | 1650–1550 | FT-IR, Raman | Related to the delocalized double bond character within the guanidinium core. |

| Carbonate (asymmetric stretch) | ~1430 | FT-IR | Strong absorption characteristic of the carbonate anion. |

Mass spectrometry (MS) is used to determine the mass-to-charge ratio (m/z) of the ionic components of this compound and to confirm its structure through controlled fragmentation. Using a soft ionization technique like Electrospray Ionization (ESI), the intact phenylguanidinium cation can be observed at its expected m/z value.

Tandem mass spectrometry (MS/MS) provides deeper insight by selecting the parent ion, inducing fragmentation, and analyzing the resulting daughter ions. researchgate.net These fragmentation patterns serve as a structural fingerprint, confirming the connectivity of the atoms. Common fragmentation pathways for the phenylguanidinium cation would involve the cleavage of bonds to produce stable fragments. fiveable.melibretexts.org

Key fragmentation pathways could include:

Loss of a neutral ammonia (B1221849) molecule (NH₃) from the guanidinium group.

Cleavage of the C-N bond connecting the phenyl group to the guanidinium moiety, potentially leading to a phenyl radical or cation and a guanidinium fragment.

McLafferty rearrangement , if applicable, although less common for this specific structure. fiveable.me

Analyzing these pathways allows for the unambiguous confirmation of the phenylguanidine structure. mdpi.com

Table 3: Predicted Mass Spectrometry Fragments for Phenylguanidinium Cation

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 136.08 | [C₇H₁₀N₃]⁺ | Parent Ion (Phenylguanidinium) |

| 119.06 | [C₇H₇N₂]⁺ | Loss of ammonia (NH₃) |

| 93.06 | [C₆H₅NH₂]⁺ | Cleavage of C-N bond, followed by rearrangement |

Note: The listed m/z values correspond to the monoisotopic mass of the most likely fragments.

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Molecular Interactions

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides the most definitive and high-resolution picture of a molecule's solid-state structure, revealing precise atomic coordinates, bond lengths, and bond angles.

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the absolute three-dimensional structure of this compound. By irradiating a single crystal with X-rays, a diffraction pattern is produced that can be mathematically reconstructed into a detailed molecular model. mdpi.com This analysis would reveal the exact conformation of the phenylguanidinium cation, including the torsion angle between the phenyl ring and the planar guanidinium group, and the precise geometry of the carbonate anion. uc.pt

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of research for solid-state materials. researchgate.net Different polymorphs of this compound could exhibit distinct physical properties. Powder X-ray Diffraction (PXRD) is the primary tool used to identify and characterize these different crystalline phases. mdpi.comresearchgate.net Each polymorph produces a unique PXRD pattern, which serves as a fingerprint for that specific solid form.

Table 4: Representative Crystallographic Data Parameters

| Parameter | Description |

|---|---|

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | Defines the symmetry elements within the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles that define the repeating unit cell of the crystal. |

| Z | The number of formula units (this compound) per unit cell. |

Note: This table lists the types of parameters obtained from an X-ray crystallography experiment.

The solid-state structure of this compound is not merely defined by its individual ions but by the intricate way they assemble into a stable, three-dimensional lattice. This self-assembly is governed by strong and directional intermolecular forces, primarily hydrogen bonds. anu.edu.au

Crystal Structure Determination and Polymorphism Research

Thermal Analysis in Research Contexts

Thermal analysis techniques are pivotal in understanding the thermal stability and decomposition behavior of this compound. Beyond merely determining a melting or decomposition point, these methods, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide insight into the mechanisms of thermal degradation.

Research indicates that this compound exhibits thermal instability at elevated temperatures. Its decomposition is noted to begin at temperatures above 50-60 °C, making low-temperature vacuum drying the preferred method for obtaining the pure, dry solid. google.com This instability is a critical factor in its synthesis, handling, and storage.

The decomposition mechanism, as elucidated through thermal analysis, is understood to be a multi-step process. Initially, the salt likely dissociates into its constituent components: phenylguanidine and carbonic acid. Carbonic acid is inherently unstable and readily decomposes into carbon dioxide and water. This initial breakdown is then followed by the decomposition of phenylguanidine itself at higher temperatures. Studies on related compounds, such as phenylguanidine nitrate (B79036), have shown decomposition occurs at significantly higher temperatures (around 190 °C), suggesting the carbonate moiety is the primary driver of the compound's initial, lower-temperature instability. cdnsciencepub.com

The data gathered from TGA can quantify the mass loss at each stage of decomposition, correlating with the loss of carbon dioxide and water, followed by the breakdown of the phenylguanidine residue. DSC complements this by measuring the energy changes (endothermic or exothermic) associated with these decomposition events.

| Analytical Technique | Observation | Inferred Decomposition Step/Mechanism | Reference |

|---|---|---|---|

| Thermogravimetric Analysis (TGA) | Initial mass loss starting above 50 °C. | Loss of CO₂ and H₂O from the decomposition of carbonic acid. | google.com |

| Differential Scanning Calorimetry (DSC) | Endothermic peak corresponding to the initial mass loss. | Energy absorption for the dissociation of the salt and vaporization of decomposition products. | google.com |

| Comparative Thermal Analysis | Phenylguanidine nitrate is stable up to 190 °C. | The carbonate salt's lower thermal stability is attributed to the instability of carbonic acid, not the phenylguanidine cation itself. | cdnsciencepub.com |

Chromatographic Techniques for Purity Assessment and By-product Profiling

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the quality control of this compound. These techniques are routinely employed to determine the purity of the final product and to identify and quantify any process-related impurities or by-products.

In synthetic processes, HPLC is used to monitor the reaction's progress and completion. For instance, in the synthesis of phenylguanidine bicarbonate from guanidine hydrochloride, HPLC is used to track the residual hydrochloride content, with the reaction considered complete only when the reactant's concentration falls below a specified threshold, such as 0.1%. google.com This ensures the final product has minimal contamination from starting materials.

By-product profiling via HPLC is crucial for understanding the side reactions that may occur during synthesis. The primary synthesis route involves the reaction of aniline (B41778) with cyanamide (B42294), often via an aniline hydrochloride intermediate. google.com Therefore, potential impurities that can be identified and quantified using chromatography include unreacted aniline, cyanamide, and any products from undesired side reactions. The high sensitivity and resolving power of modern HPLC systems, often coupled with mass spectrometry (HPLC-MS), allow for the detection of trace-level impurities, ensuring the production of high-purity this compound (≥99%). rsc.orgsigmaaldrich.com

The selection of chromatographic conditions, including the stationary phase (column), mobile phase composition, and detector, is optimized to achieve effective separation of this compound from its potential impurities.

| Parameter | Typical Specification/Value | Purpose in Analysis | Reference |

|---|---|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) | Primary method for purity determination and impurity quantification. | google.com |

| Stationary Phase (Column) | Reversed-Phase C18 | Separates compounds based on hydrophobicity, suitable for phenylguanidine and related aromatic compounds. | google.com |

| Mobile Phase | Methanol (B129727)/Acetonitrile and aqueous buffer (e.g., ammonium (B1175870) sulfate) | Elutes the compounds from the column; the gradient or isocratic composition is optimized for resolution. | rsc.orggoogle.com |

| Detector | UV-Vis (e.g., at 220 nm or 254 nm) / Mass Spectrometry (MS) | Detects and quantifies the separated compounds. MS provides structural information for impurity identification. | rsc.orggoogle.com |

| Commonly Profiled By-products | Aniline, Cyanamide, Phenylguanidine Hydrochloride | Ensures the final product is free from unreacted starting materials and intermediates. | google.com |

Reaction Chemistry and Mechanistic Studies

Phenylguanidine Carbonate as a Reagent in Organic Transformations

The utility of this compound as a reagent stems from the chemical nature of the phenylguanidine cation and the carbonate anion. The guanidine (B92328) moiety is highly basic due to the resonance stabilization of its protonated form, the guanidinium (B1211019) cation.

Role as a Nucleophile or Base in Reactions

Phenylguanidine exhibits dual reactivity as both a strong base and a competent nucleophile. masterorganicchemistry.comresearchgate.net The high basicity is a hallmark of the guanidine group. In the context of this compound, the carbonate ion also contributes as a weak base. csbsju.edu This combination allows the compound to act as a base or a buffering agent in various reactions. cymitquimica.com

As a nucleophile, the guanidine group can attack electrophilic centers, a property leveraged in numerous synthetic applications. researchgate.net While sterically hindered guanidines, such as pentaalkyl guanidines, are often employed as non-nucleophilic bases, the less encumbered phenylguanidine can readily participate in nucleophilic attacks. thieme-connect.com Its nucleophilicity is crucial for its role as a building block in the synthesis of more complex molecules. The guanidine functional group's ability to donate a lone pair of electrons makes it a Lewis base, and when it attacks atoms other than hydrogen (typically carbon in organic chemistry), it functions as a nucleophile. masterorganicchemistry.com

Reactivity with Various Electrophiles

The nucleophilic character of phenylguanidine enables it to react with a wide array of electrophiles. Documented reactions include additions to electrophilic double bonds, such as those found in α,β-unsaturated carbonyl compounds, leading to the formation of new carbon-nitrogen bonds. rsc.org For instance, it participates in Michael additions, a key step in the synthesis of certain heterocyclic systems. sigmaaldrich.com

Its reactivity extends to condensation reactions with carbonyl compounds like aldehydes and ketones. Furthermore, the synthesis of various derivatives involves reactions with electrophilic reagents. A notable example is the reaction of (4-aminomethyl)phenylguanidine, a related derivative, with various hydrophobic acylating and sulfonylating agents to explore structure-activity relationships for enzyme inhibition. pnas.orgpnas.org Alkylation of the guanidine nitrogen atoms with electrophiles like allyl bromide has also been demonstrated, although it can lead to multiple substitution products. scholaris.ca

This compound as a Precursor for Guanidine Derivatives

One of the most significant applications of this compound is its use as a starting material for the synthesis of a diverse range of guanidine-containing compounds, especially heterocyclic structures with applications in pharmaceuticals and agrochemicals. alzchem.comalzchem.com

Synthesis of Substituted Pyrimidine (B1678525) Derivatives

This compound is a key precursor in the synthesis of substituted pyrimidines. google.comgoogleapis.comgoogleapis.com It undergoes condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form the pyrimidine ring. This method is employed in the production of several commercially important compounds. For example, the fungicide Cyprodinil is synthesized using this compound. sigmaaldrich.comsigmaaldrich.com Other complex pyrimidine derivatives are also prepared from this precursor, highlighting its versatility. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com A solvent-free synthesis of 2-(phenylamino)-4-(trifluoromethyl)-1,6-dihydropyrimidine derivatives has been achieved using this compound, catalyzed by sulfamic acid. sigmaaldrich.comresearchgate.net

Table 1: Examples of Pyrimidine Derivatives Synthesized from this compound

| Derivative Name | Application Area | Reference |

| Cyprodinil | Agrochemical (Fungicide) | sigmaaldrich.comsigmaaldrich.com |

| (E)-methyl 2-(2-((6-cyclopropyl-2-(phenylamino)pyrimidin-4-yloxy)methyl)phenyl)-3-methoxyacrylate | Agrochemical (Fungicide) | sigmaaldrich.comsigmaaldrich.com |

| 2-(phenylamino)-4-(trifluoromethyl)-1,6-dihydropyrimidine derivatives | Bioactive Compounds | sigmaaldrich.comsigmaaldrich.com |

| 6-cyclopropyl-2-(phenylamino)pyrimidin-4-ol | Fungicide Precursor |

Formation of Other Heterocyclic Compounds

The reactivity profile of this compound allows for its use in the synthesis of various other heterocyclic systems beyond pyrimidines. Its reaction with appropriate precursors can yield fused ring systems and other nitrogen-containing heterocycles.

Notable examples include the synthesis of 5,6-dihydropyrido[2,3-d]pyrimidines and ethyl 1-methyl-8-(phenylamino)-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxylates. sigmaaldrich.comsigmaaldrich.com In one specific method, a one-pot microwave-assisted reaction between this compound, malononitrile (B47326), and methyl acrylate (B77674) yields a 4-amino-2-(phenylamino)-5,8-dihydropyrido[2,3-d]pyrimidin-7(8H)-one. rsc.org Additionally, derivatives like 1,2-diamino-3-phenylguanidine can be used to synthesize 1,2,4-triazole (B32235) rings. rsc.orgnih.gov

Table 2: Examples of Other Heterocyclic Compounds Derived from Phenylguanidine

| Heterocycle Class | Specific Compound Example | Reference |

| Pyrido[2,3-d]pyrimidine | 5,6-dihydropyrido[2,3-d]pyrimidine | sigmaaldrich.comsigmaaldrich.com |

| Pyrazolo[4,3-h]quinazoline | Ethyl 1-methyl-8-(phenylamino)-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxylate | sigmaaldrich.comsigmaaldrich.com |

| 1,2,4-Triazole | 3,5-dianilino-4-phenyl-1,2,4-triazole (from a derivative) | rsc.org |

Derivatization at Guanidine Moiety

The guanidine portion of the molecule is itself a site for further chemical modification. The nitrogen atoms of the guanidine can be functionalized to produce a variety of substituted guanidine derivatives. This derivatization is often pursued to modulate the biological activity of the parent molecule.

Catalytic Applications and Mechanistic Pathways of this compound

This compound serves as a versatile compound in synthetic chemistry, primarily valued for the catalytic and directing properties of the phenylguanidine moiety. Its applications span organocatalysis, carbon dioxide utilization, and transition-metal-catalyzed functionalization reactions. The unique structural features of the guanidine group—strong basicity and the capacity for multiple hydrogen bond donations—underpin its diverse reactivity and mechanistic pathways.

Organocatalysis involving this compound

The guanidine functional group is a cornerstone of various organocatalysts due to its strong Brønsted basicity and ability to form structured hydrogen-bonding networks. This compound is utilized as a precursor for more complex chiral organocatalysts and can participate in base-catalyzed reactions.

Detailed research has shown the application of phenylguanidinium (B1229882) salts in the synthesis of proline-derived guanidine organocatalysts. uni-regensburg.de For instance, phenylguanidinium carbonate has been used in coupling reactions with proline derivatives to create catalysts for asymmetric synthesis. uni-regensburg.de These catalysts are designed to forge extensive hydrogen-bonded architectures that are crucial for inducing stereoselectivity. uni-regensburg.de

One notable application is in the Michael addition reaction, a fundamental carbon-carbon bond-forming reaction. Proline-derived catalysts synthesized from phenylguanidinium salts have been tested in the Michael addition of 2-hydroxy-1,4-napthoquinone to β-nitrostyrene, achieving enantiomeric excesses (ee) up to 56%. uni-regensburg.de The mechanism of these organocatalysts relies on their ability to act as bifunctional catalysts, where the guanidinium group can activate the nucleophile or stabilize charged intermediates through hydrogen bonding, while other parts of the catalyst direct the stereochemical outcome. uni-regensburg.de While moderate, the yields and selectivities demonstrate the potential of phenylguanidine-derived structures in organocatalysis. uni-regensburg.de For example, a proline-derived phenyl-substituted guanidine was synthesized in a moderate yield of 46%. uni-regensburg.de

The strong basicity of the guanidine core also allows it to serve as a catalyst in various multicomponent reactions, such as the Mannich, Ugi, and Strecker reactions, by facilitating key proton transfer steps.

Table 1: Application of Phenylguanidine-Derived Organocatalyst in Michael Addition

| Reactants | Catalyst Type | Yield | Enantiomeric Excess (ee) | Reference |

| 2-Hydroxy-1,4-napthoquinone + β-Nitrostyrene | Proline-derived Phenylguanidine | Moderate | up to 56% | uni-regensburg.de |

Role in CO2 Fixation and Cyclic Carbonate Synthesis

The chemical fixation of carbon dioxide (CO₂) into valuable chemicals is a critical area of green chemistry. The synthesis of cyclic carbonates from CO₂ and epoxides is a 100% atom-economical reaction where guanidine-based catalysts have shown significant promise. researchgate.netsmu.edu The phenylguanidinium ion, derived from this compound, can act as an effective hydrogen bond donor (HBD) to activate the epoxide ring, making it more susceptible to nucleophilic attack. hep.com.cn

The general mechanism involves a dual activation strategy. researchgate.net The guanidinium cation activates the epoxide via hydrogen bonding with the epoxide's oxygen atom. Simultaneously, a nucleophile (often a halide co-catalyst, or the carbonate anion itself) attacks one of the epoxide's carbon atoms, leading to ring-opening. This is followed by the insertion of CO₂ into the resulting alkoxy anion and subsequent intramolecular cyclization to yield the cyclic carbonate and regenerate the catalyst. researchgate.nethep.com.cn

Several catalytic systems based on or related to phenylguanidine have been developed. Phenyl guanidine tetraperoxoniobate salts have been used as halogen-free catalysts for the cycloaddition of CO₂ with epoxides. researchgate.net In other systems, aluminum guanidinato complexes, prepared from trisubstituted guanidines, have demonstrated high activity. For example, dinuclear aluminum complexes with guanidinato ligands showed excellent conversions (up to 100%) for the synthesis of styrene (B11656) carbonate from styrene oxide at 70 °C and 1 bar of CO₂. uclm.es These systems, often paired with a co-catalyst like tetrabutylammonium (B224687) iodide (TBAI), are highly efficient for a range of terminal epoxides. uclm.esresearchgate.net

Table 2: Performance of Guanidine-Based Catalytic Systems in Cyclic Carbonate Synthesis from Styrene Oxide and CO₂

| Catalyst System | Co-catalyst | Temperature (°C) | CO₂ Pressure (bar) | Conversion (%) | Reference |

| Phenyl guanidine tetraperoxoniobate | None | 130 | 30 | High | researchgate.nethep.com.cn |

| Dinuclear Al-guanidinato Complex | TBAI | 70 | 1 | 100 | uclm.es |

| Mononuclear Al-guanidinato Complex | TBAI | 70 | 1 | 100 | uclm.es |

| Free Guanidine Ligand | TBAI | 70 | 1 | 54-93 | uclm.es |

C-H Functionalization Reactions Directed by the Guanidine Group

Transition-metal-catalyzed C-H bond functionalization has emerged as a powerful tool for streamlined molecular synthesis, and the guanidine group has been successfully employed as a directing group to control the regioselectivity of these reactions. chemistry.coachacs.orgnih.gov Specifically, the guanidine moiety attached to an aromatic ring can direct palladium catalysts to functionalize the ortho C-H bond. chemistry.coachnih.gov

In a key study, phenylguanidine was used as a substrate to demonstrate palladium-catalyzed ortho-arylation and ortho-olefination. chemistry.coach The reaction proceeds under relatively mild conditions and tolerates a variety of functional groups. For the arylation of phenylguanidine with benzene, a combination of Pd(OAc)₂ as the catalyst, K₂S₂O₈ as the oxidant, and trifluoroacetic acid (TFA) as an additive was found to be effective. chemistry.coach For olefination with ethyl acrylate, the preferred oxidant was benzoquinone (BQ). chemistry.coachnih.gov

The proposed mechanism for the arylation involves the initial coordination of the Pd(II) catalyst to a nitrogen atom of the guanidine group. chemistry.coachnih.gov This is followed by a chelation-assisted C-H activation step to form a five-membered cyclopalladated intermediate. This Pd(II) species is then oxidized to a Pd(IV) intermediate by K₂S₂O₈, which subsequently undergoes reductive elimination to form the C-C bond and regenerate the Pd(II) catalyst. chemistry.coachnih.gov This strategy avoids pre-functionalization of the arene, making it a highly atom- and step-economical process. sigmaaldrich.com

Table 3: Guanidine-Directed C-H Functionalization Reactions

| Substrate | Coupling Partner | Catalyst System | Conditions | Product Type | Yield | Reference |

| Boc-Phenylguanidine | Benzene | Pd(OAc)₂, K₂S₂O₈, TFA | 100 °C, 12 h | Ortho-arylation | 66% | chemistry.coach |

| Boc-Phenylguanidine | Ethyl Acrylate | Pd(OAc)₂, BQ, HOAc | 65 °C, 5 h | Ortho-olefination | 55% | chemistry.coachnih.gov |

| 4-MeO-Phenylguanidine | Ethyl Acrylate | Pd(OAc)₂, BQ, HOAc | 65 °C, 5 h | Ortho-olefination | 65% | chemistry.coach |

| 4-F-Phenylguanidine | Ethyl Acrylate | Pd(OAc)₂, BQ, HOAc | 65 °C, 5 h | Ortho-olefination | 61% | chemistry.coach |

Influence of this compound in Specific Reaction Kinetics and Thermodynamics

The influence of a catalyst on a reaction is quantified by its effect on the reaction's kinetics (rate) and thermodynamics (energy profile). While detailed quantitative studies reporting rate laws or activation energies for reactions catalyzed specifically by this compound are not extensively documented, its influence can be understood from its chemical properties and the established principles of catalysis.

Influence on Kinetics: this compound can accelerate reaction rates through several mechanisms. Its strong basicity allows it to deprotonate substrates, increasing their nucleophilicity and thus enhancing the rate of subsequent bond-forming steps. In organocatalytic reactions like the Michael addition, this deprotonation is often the rate-influencing step. uni-regensburg.de

Kinetic parameters such as Turnover Frequency (TOF), which measures catalyst efficiency, have been reported for related systems. For example, in the synthesis of ureas from diamine carbamates, TOF values were found to be highly dependent on the steric structure of the substrate, highlighting the kinetic importance of substrate-catalyst interaction. nii.ac.jp

Computational studies, such as Density Functional Theory (DFT), on related guanidine-catalyzed reactions have shown that key steps, like carbodiimide (B86325) insertion, are often highly exothermic, indicating they are thermodynamically favorable. researchgate.net In CO₂ fixation, DFT calculations can help elucidate the mechanism by comparing the energy barriers of different potential pathways, such as those involving epoxide activation versus CO₂ activation, thereby revealing the most likely kinetic and thermodynamic route. hep.com.cn The stability of intermediates, such as a catalyst-CO₂ adduct or a catalyst-epoxide complex, is a thermodynamic factor that directly impacts the kinetic feasibility of the subsequent steps. arxiv.org

Theoretical and Computational Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure of phenylguanidine. The guanidine (B92328) group is characterized by a unique Y-shaped π-electron delocalization, which is responsible for its high basicity. researchgate.netacs.org Calculations, such as those using semi-empirical (MNDO-PM3, AM1) and ab initio methods, have been employed to study the molecular structure of related guanidines like N,N'-diphenylguanidine (DPG). researchgate.netspiedigitallibrary.org These studies confirm that the molecule often exists in an asymmetric tautomeric form with a primary basic center at the C=N- bond. researchgate.net

The presence of multiple active centers capable of acting as both proton donors and acceptors makes phenylguanidine a candidate for forming diverse intermolecular interactions, particularly hydrogen bonds. spiedigitallibrary.org Quantum chemical methods can predict these properties, which are crucial for applications in catalysis and materials science. acs.orgresearchgate.net For instance, calculations can determine electron distributions, bond orders, and protonation energies, which characterize the stabilization of the guanidinium (B1211019) cation. researchgate.net Machine learning models trained on quantum chemistry data are also emerging as a tool for the rapid prediction of kinetic solvent effects on reactions involving such compounds. rsc.org

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a widely used method to investigate the intricate details of reaction mechanisms involving guanidines. Studies have utilized DFT to explore the role of guanidine-type molecules as catalysts, for example, in the ring-opening of cyclic carbonates. rsc.org In such reactions, the guanidine can act as a bifunctional catalyst, simultaneously donating and accepting protons to lower the Gibbs energy of the reaction. rsc.org

DFT calculations allow for the mapping of potential energy surfaces, identifying transition states and intermediates. For example, in the guanidine-catalyzed aminolysis of propylene (B89431) carbonate, DFT studies have shown that different reaction pathways are favored depending on whether the amine is aromatic or aliphatic. rsc.org These computational investigations provide a mechanistic rationale for the observed reactivity and catalytic efficiency. rsc.orguclm.es Similar DFT studies at the B3LYP/6-311++G(d,p) level of theory have been used to elucidate photochemical dehydrogenation mechanisms where related heterocyclic compounds are synthesized from precursors involving phenylguanidine. url.edu

Table 1: Selected DFT Findings on Guanidine-Catalyzed Reactions

| Study Focus | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Guanidine-catalyzed aminolysis of propylene carbonate | DFT | TBD acts as a bifunctional catalyst, reducing the reaction's Gibbs energy. Reaction pathways differ for aromatic vs. aliphatic amines. | rsc.org |

| Zinc-catalyzed cyclization of carbodiimides | DFT | A mechanism was proposed based on DFT studies, highlighting the role of zinc amidinato intermediates. | uclm.es |

Molecular Dynamics Simulations of Interactions in Solution or Solid State

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of phenylguanidine carbonate in different environments. researcher.life These simulations can model the interactions of the phenylguanidinium (B1229882) cation and the carbonate anion with solvent molecules or within a crystal lattice over time. rsc.orgnih.gov MD simulations have been used in the lead optimization of enzyme inhibitors, where this compound was used as a reagent in the synthesis of the studied compounds. conicet.gov.ar In such studies, simulations can reveal key interactions, like hydrogen bonds, between a ligand and its protein target, and assess the stability of these interactions over time. conicet.gov.ar

Simulations of related bis(amidinium) systems in solution have shown that a variety of hydrogen bonding geometries occur, not just the idealized "paired" interaction. anu.edu.au This dynamic behavior is crucial for understanding how these molecules function in solution, for example, in sequestering carbonate ions. anu.edu.au The force fields used in these simulations, such as the Generalized Amber Force Field (GAFF), are parameterized to accurately describe the behavior of the molecules. conicet.gov.ar ReaxFF, a reactive force field, has been specifically developed to study the dynamics of metal carbonates in aqueous solutions, providing insights into ion speciation and solvation structures at various temperatures. rsc.org

Prediction of Spectroscopic Signatures and Comparison with Experimental Data

Computational methods are also used to predict spectroscopic properties, which can then be compared with experimental data for validation. uc.pt Methods like time-dependent DFT (TD-DFT) can be used to calculate excited-state properties. url.edu For related guanidine compounds, computational approaches using Hartree-Fock (HF) and DFT (with functionals like B3LYP) have been used to calculate microscopic optical properties such as static polarizability (α) and first hyperpolarizability (β) tensors. uc.pt

These calculated microscopic properties can be used to predict macroscopic nonlinear optical (NLO) responses in the solid state, which can be compared with experimental values obtained from techniques like the Kurtz-Perry powder method. uc.pt Furthermore, the vibrational frequencies calculated from quantum chemical methods can be compared with experimental Infrared (IR) and Raman spectra. researchgate.net For instance, the IR spectra of compounds synthesized using this compound show characteristic peaks that can be assigned to specific vibrational modes, and these assignments can be supported by computational predictions. gencat.cat Similarly, predicted Nuclear Magnetic Resonance (NMR) chemical shifts can be correlated with experimental spectra to confirm molecular structures. gencat.catmdpi.com

Conformational Analysis and Tautomeric Equilibria Studies

The phenylguanidine moiety can exist in different conformations and tautomeric forms, and computational studies are essential for understanding their relative stabilities. acs.org Quantum chemical calculations on the related N,N'-diphenylguanidine (DPG) have shown that an asymmetric tautomer is generally preferred over the symmetric form. researchgate.netspiedigitallibrary.org

Crystal structure analyses of DPG reveal different conformations, such as the (E,Z) conformation, where one C-N bond exhibits significant double-bond character. acs.orgbunri-u.ac.jp The phenyl rings are typically twisted out of the plane of the central guanidino group. acs.org The specific conformation can be influenced by substitution and the crystalline environment. For example, while N,N'-diphenylguanidine often adopts an (E,Z) conformation, N,N'-dimethyl-N,N'-diphenylguanidine exists in a (Z,Z) conformation. bunri-u.ac.jpacs.org The study of tautomeric equilibria is crucial as the dominant species in solution dictates the molecule's chemical properties and reactivity. rsc.org The various C-N bond lengths within the guanidine core provide experimental evidence for the delocalized electronic structure and the specific tautomeric and conformational state. acs.orgresearchgate.net

Table 2: Representative C-N Bond Lengths in Diphenylguanidine Derivatives (from X-ray Crystallography)

| Compound | C-N Bond | Bond Length (Å) | Bond Character | Reference |

|---|---|---|---|---|

| N,N'-Diphenylguanidine | C(1)-N(1) | 1.28 - 1.30 | Double Bond | acs.org |

| C(1)-N(2) | 1.37 - 1.39 | Partial Double Bond | acs.org | |

| C(1)-N(3) | 1.33 - 1.36 | Partial Double Bond | acs.org | |

| N,N,N′-Trimethyl-N′′-(4-nitrophenyl)-N′-phenylguanidine | C-N | 1.298 | Double Bond | researchgate.net |

| C-N | 1.353 | Partial Double Bond | researchgate.net |

Advanced Applications in Materials and Synthetic Chemistry

Role in Polymerization Chemistry (e.g., as a catalyst or monomer precursor)

While not a monomer in the traditional sense, phenylguanidine and its derivatives play crucial roles as catalysts and catalyst precursors in polymerization reactions, particularly in the ring-opening polymerization (ROP) of cyclic esters. Guanidine (B92328) bases are recognized as potent organocatalysts for producing polyesters like polylactide (PLA) and polycaprolactone (B3415563) (PCL). acs.orgacs.org

The catalytic activity of guanidines is attributed to their high basicity and ability to act as bifunctional catalysts. capes.gov.br The proposed mechanism involves the activation of an initiating alcohol via hydrogen bonding, which enhances its nucleophilicity, alongside simultaneous activation of the cyclic ester monomer. acs.org This dual activation facilitates the ring-opening process. Studies have shown that bicyclic guanidines like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) are exceptionally fast and controlled catalysts for the ROP of lactide, δ-valerolactone, and ε-caprolactone. acs.orgcapes.gov.br Acyclic guanidines, while active, tend to exhibit slower polymerization rates compared to their cyclic counterparts. beilstein-journals.org

Beyond direct organocatalysis, guanidinate ligands, derived from guanidines, are used to stabilize metal centers in catalyst precursors. For instance, novel monomeric hafnium amide complexes stabilized by guanidinate ligands have been synthesized and serve as effective precursors for the metal-organic chemical vapor deposition (MOCVD) of hafnium dioxide (HfO₂) thin films. acs.org Similarly, N2-phosphinyl guanidine compounds can be complexed with metal salts to create catalyst systems for olefin polymerization. google.com In these contexts, the guanidine derivative acts as a crucial precursor that dictates the stability and reactivity of the final catalytic species.

Table 1: Performance of Guanidine-Based Catalysts in Ring-Opening Polymerization (ROP) of Lactide (LA)

| Catalyst/System | Monomer | Initiator | Conditions | Conversion | Molar Mass (Mn, g/mol ) | Dispersity (Đ) | Reference |

|---|---|---|---|---|---|---|---|

| TBD | L-Lactide | Benzyl Alcohol | CH₂Cl₂, rt, 20s | >95% | ~19,400 | 1.15 | acs.org |

| MTBD/Thiourea (B124793) | δ-Valerolactone | Benzyl Alcohol | CH₂Cl₂, rt, 20m | >95% | ~11,000 | 1.13 | acs.org |

Note: This table presents data for representative guanidine catalysts to illustrate their role in polymerization. TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene), MTBD (N-methyl-TBD).

Development of Novel Reagents and Catalysts Based on Phenylguanidine Carbonate

This compound serves as a valuable and commercially available precursor for the synthesis of a wide array of more complex molecules, including novel reagents and catalysts. ineosopen.org It is frequently employed as a key building block in the preparation of bioactive heterocyclic compounds. For example, it is a reactant in the synthesis of various pyrimidine (B1678525) and quinazoline (B50416) derivatives, which are scaffolds of interest in medicinal chemistry and materials science. One specific application involves its use in a microwave-assisted reaction with malononitrile (B47326) and methyl acrylate (B77674) to produce dihydropyrido[2,3-d]pyrimidinone derivatives. rsc.org

The inherent basicity and nucleophilicity of the guanidine group have been harnessed to develop advanced organocatalysts. Chiral guanidines, synthesized from precursors like phenylguanidine, have proven effective in promoting asymmetric reactions. researchgate.net For example, chiral bicyclic guanidines have been successfully used as catalysts in enantioselective Mannich-type reactions. researchgate.net

Furthermore, the phenylguanidine moiety has been incorporated into sophisticated catalytic systems. In one innovative approach, polymer brushes containing phenylguanidine functional groups were grafted onto silica (B1680970) nanoparticles. researchgate.net These hybrid nanoparticles demonstrated high catalytic efficiency in the cleavage of phosphodiesters, acting as artificial ribonucleases. The cooperative action of the guanidinium (B1211019) units within the nanostructure led to a remarkable catalytic proficiency. researchgate.net

Table 2: Examples of Bioactive Compounds Synthesized Using this compound

| Compound Class | Specific Derivative Synthesized | Synthetic Application | Reference |

|---|---|---|---|

| Pyrimidines | 2-(Phenylamino)-4-(trifluoromethyl)-1,6-dihydropyrimidine | Synthesis of potential bioactive agents | |

| Pyridopyrimidines | 5,6-Dihydropyrido[2,3-d]pyrimidine | Michael addition reaction for heterocyclic synthesis | |

| Pyrazoloquinazolines | Ethyl 1-methyl-8-(phenylamino)-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxylate | Synthesis of potential MPS1 kinase inhibitors |

Applications in Analytical Method Development (e.g., as a derivatizing agent or standard)

In analytical chemistry, guanidine derivatives are utilized primarily as standards for method development and validation. While direct use of this compound is less documented, related compounds like 1,3-diphenylguanidine (B1679371) (DPG) serve as analytical standards for applications such as titrimetry. sigmaaldrich.com

The development of robust analytical methods for detecting and quantifying guanidine compounds in various matrices is an active area of research. A sensitive method using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) was developed for the quantification of DPG and its analogues in human urine. nih.govacs.org A key aspect of this method is the use of an isotopically labeled internal standard (DPG-d10) to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation. nih.govacs.orgnih.gov The use of such internal standards is a powerful technique to minimize both random and systematic errors in quantitative analysis. scioninstruments.com

The general procedure for such analyses involves sample extraction, often using solid-phase extraction (SPE), followed by chromatographic separation and mass spectrometric detection. nih.govnih.gov The validation of these methods includes assessing parameters like limits of detection (LOD), limits of quantification (LOQ), recovery, and precision (intra-day and inter-day variation). nih.govacs.org

Table 3: Validation Parameters for the Analytical Determination of Diphenylguanidine (DPG) in Human Urine via HPLC-MS/MS

| Parameter | Value | Unit | Significance | Reference |

|---|---|---|---|---|

| Limit of Detection (LOD) | 0.02 | ng/mL | Defines the lowest concentration detectable by the method. | nih.gov |

| Limit of Quantification (LOQ) | 0.05 | ng/mL | Defines the lowest concentration that can be reliably quantified. | nih.gov |

| Spike Recovery | 102–111 | % | Indicates the accuracy of the method in a complex matrix. | nih.gov |

| Intra-day Variation (CV) | 0.47–2.08 | % | Measures the precision of the method within a single day. | nih.gov |

Note: Data is for the related compound 1,3-diphenylguanidine (DPG) to illustrate the analytical application of this class of compounds.

Exploitation in Supramolecular Chemistry and Host-Guest Systems

The guanidinium group, the protonated form of guanidine, is a cornerstone of supramolecular chemistry, particularly in the field of anion recognition. oup.com Its planar structure, positive charge delocalization, and multiple hydrogen bond donors allow it to bind strongly and selectively with a variety of anionic guests, especially oxoanions like carboxylates and phosphates. nih.gov This interaction mimics the function of arginine residues in natural proteins. nih.gov

Researchers have designed and synthesized numerous artificial receptors incorporating the phenylguanidinium (B1229882) moiety to study host-guest interactions. researchgate.netresearchgate.net For example, ferrocenyl phenylguanidines have been shown to form supramolecular structures through hydrogen bonding and π-H interactions, and these assemblies exhibit significant DNA-binding capabilities. tandfonline.com The binding constants for these complexes with DNA were found to be in the range of 1.2–5.6 × 10⁵ M⁻¹. tandfonline.com

In a notable application in materials synthesis, 1,3-diphenylguanidine (DPG) was used as a self-assembling structure-directing agent (SDA) to create a novel aluminophosphate material, ICP-1. csic.es The DPG molecules form large supramolecular aggregates via π-π stacking and hydrophobic interactions, which then template the formation of the inorganic framework. csic.es

Furthermore, host-guest chemistry has been employed to modify the physical properties of guanidine derivatives. A water-soluble inclusion complex was successfully prepared by combining DPG with a β-cyclodextrin polymer (β-CDP). nih.gov The DPG guest molecule enters the hydrophobic cavity of the cyclodextrin (B1172386) host, resulting in a supramolecular assembly with greatly enhanced water solubility. The binding constant for this host-guest system was determined to be a high 9.2 × 10⁵ L/mol, indicating a very stable complex. nih.gov

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| (E)-methyl 2-(2-((6-cyclopropyl-2-(phenylamino)pyrimidin-4-yloxy)methyl)phenyl)-3-methoxyacrylate |

| 1,3-Diphenylguanidine (DPG) |

| 1,3-di-o-tolylguanidine (DTG) |

| 1,2,3-triphenylguanidine (TPG) |

| 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) |

| 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) |

| 2-hydroxypropyl para-nitrophenylphosphate (HPNP) |

| Acetonitrile |

| Aluminophosphate |

| Aniline (B41778) |

| Benzyl Alcohol |

| β-cyclodextrin polymer (β-CDP) |

| Caprolactone |

| Cyprodinil |

| δ-valerolactone |

| Dihydropyrido[2,3-d]pyrimidinone |

| Ethyl 1-methyl-8-(phenylamino)-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxylate |

| Ferrocenyl phenylguanidine |

| Hafnium dioxide (HfO₂) |

| Lactide |

| Malononitrile |

| Methanol (B129727) |

| Methyl acrylate |

| N-methyl-TBD (MTBD) |

| Phenylguanidine |

| This compound |

| Polycaprolactone (PCL) |

| Polylactide (PLA) |

| Pyrenebutanol |

| Pyrimidine |

| Quinazoline |

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Methodologies with Enhanced Sustainability

The traditional synthesis of phenylguanidine carbonate has been effective but is often associated with environmental concerns, such as the production of significant wastewater and the use of harsh reagents. google.comgoogle.com Current research is actively seeking greener and more sustainable alternatives.

One promising approach involves the use of carbon dioxide as a reactant and solvent system, which can significantly reduce production costs and carbon emissions. google.com This method simplifies the reaction steps compared to the traditional hydrochloric acid system. google.com The process involves reacting aniline (B41778) with carbon dioxide to form phenylamine bicarbonate, which then reacts with a cyanamide (B42294) solution to produce phenylguanidine bicarbonate. google.com This system eliminates the need for strong acids and reduces the generation of waste. google.com

Further research is focused on optimizing reaction conditions, such as temperature and pressure, to improve yields and product purity. For instance, a patented process describes the reaction of aqueous cyanamide with aniline hydrochloride at a controlled pH, followed by the addition of an alkali metal carbonate to precipitate the this compound, achieving yields of over 90%. google.com

Table 1: Comparison of this compound Synthesis Methods

| Method | Key Features | Advantages | Disadvantages |

| Traditional Method | Aniline and hydrochloric acid react to form aniline hydrochloride, followed by reaction with cyanamide and then sodium carbonate. google.com | Mature and established technology. google.com | Multiple reaction steps, significant wastewater production, and formation of side products. google.comgoogle.com |

| CO2 System | Aniline reacts with carbon dioxide to form phenylamine bicarbonate, which then reacts with a cyanamide solution. google.com | Reduced production cost, fewer reaction steps, lower carbon emissions, and improved product content and yield. google.com | Requires further optimization for industrial-scale production. |

| Aqueous Cyanamide/Aniline HCl | Reaction of aqueous cyanamide with aniline hydrochloride at a specific pH, followed by precipitation with an alkali metal carbonate. google.com | High yields (over 90%) and controlled reaction conditions. google.com | Still utilizes hydrochloric acid. |

Investigation of this compound in Unexplored Reaction Spaces

This compound serves as a versatile intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. google.comalzchem.com Its reactivity stems from the nucleophilic nature of the guanidine (B92328) group, which can participate in various chemical transformations.

Current research is exploring the use of this compound in novel reaction pathways. For example, it is used in the preparation of bioactive pyrimidine (B1678525) derivatives, which have shown potential as fungicides and in cancer therapy. google.com The reaction of phenylguanidine with β-dicarbonyl compounds to form substituted pyrimidines is a well-established method that continues to be explored for the synthesis of new and potent bioactive molecules. thieme-connect.de

The catalytic activity of guanidine derivatives is another area of active investigation. Guanidines and their salts can act as organocatalysts in a range of reactions, including cycloadditions and multicomponent reactions. hep.com.cnresearchgate.net Phenylguanidine derivatives have been shown to catalyze the synthesis of cyclic carbonates from CO2 and epoxides, highlighting their potential in green chemistry applications. hep.com.cn

Advanced Computational Modeling for Rational Design

Computational chemistry is becoming an indispensable tool for the rational design of novel phenylguanidine derivatives with specific properties. Molecular modeling techniques, such as Density Functional Theory (DFT) and molecular docking, are being used to predict the reactivity, binding affinities, and electronic properties of these compounds. uc.pt

For instance, computational studies can help in understanding the interaction of phenylguanidine-based inhibitors with biological targets, such as enzymes and receptors. conicet.gov.ar This knowledge is crucial for the development of new drugs with improved efficacy and selectivity. mdpi.com By simulating the binding of different phenylguanidine derivatives to a target protein, researchers can identify the most promising candidates for synthesis and experimental testing. conicet.gov.ar

Table 2: Computational Tools in Phenylguanidine Research

| Computational Tool | Application |

| PyMol | Visualizing binding pockets of target proteins. |

| AutoDock Vina | High-throughput docking to predict binding affinities. |

| GROMACS | Performing molecular dynamics simulations to assess binding stability. |

| GAMESS US | Calculating microscopic optical properties using DFT and HF methods. uc.pt |

Integration with Flow Chemistry and Automation for High-Throughput Synthesis Research

Flow chemistry, characterized by the continuous pumping of reagents through a reactor, offers several advantages over traditional batch synthesis, including enhanced safety, better process control, and the potential for automation. vapourtec.com The integration of flow chemistry with high-throughput screening methods is revolutionizing the discovery and optimization of new chemical reactions and molecules. nih.govrsc.org

This approach is particularly well-suited for the synthesis of libraries of phenylguanidine derivatives for biological screening. vapourtec.com Automated flow synthesis systems can rapidly generate a large number of compounds by varying the starting materials and reaction conditions. nih.gov This allows for the efficient exploration of the chemical space around the phenylguanidine scaffold and the identification of new lead compounds for drug discovery. mdpi.com

Recent advancements in microscale high-throughput synthesis in continuous flow enable reactions to be performed with very small amounts of reagents (100-150 µl), significantly reducing waste and cost. vapourtec.com This technology allows for the rapid screening of reaction conditions and the generation of compound libraries in a highly efficient manner. vapourtec.com

Development of Smart Materials Incorporating this compound Scaffolds

"Smart" or "intelligent" polymers are materials that can respond to small changes in their environment, such as temperature, pH, or light, with a significant change in their properties. nih.govazom.com These materials have a wide range of potential applications, including in drug delivery, tissue engineering, and sensors. researchgate.netmdpi.com

The incorporation of phenylguanidine moieties into polymer structures could lead to the development of novel smart materials. The basicity and hydrogen-bonding capabilities of the guanidine group could impart pH-responsiveness to the polymer. nih.govazom.com For example, a polymer containing phenylguanidine units could be designed to swell or collapse in response to changes in pH, allowing for the controlled release of an encapsulated drug.

Research in this area is still in its early stages, but the unique properties of the phenylguanidine scaffold make it an attractive building block for the design of new functional materials. The ability to tune the properties of these materials by modifying the phenylguanidine structure opens up exciting possibilities for a variety of applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for phenylguanidine carbonate, and how can their efficiency be optimized for laboratory-scale preparation?

- Methodological Answer : The synthesis of this compound involves guanylation of aniline derivatives using thiourea or cyanamide-based reagents. For optimization, systematically vary reaction parameters (e.g., temperature: 80–100°C; solvent: ethanol/water mixtures) and employ catalysts like copper(I) iodide. Post-synthesis, validate purity via melting point analysis (66–67°C) and NMR spectroscopy. Scaling requires controlled addition rates to avoid exothermic side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer : UV-Vis spectroscopy (λmax ~250 nm) identifies π→π* transitions in the aromatic ring, while EI-MS (m/z 135 for [M+H]+) confirms molecular weight. Complement with FT-IR to detect carbonate C=O stretches (~1650 cm⁻¹) and N-H vibrations (~3300 cm⁻¹). For quantitative purity assessment, use HPLC with a C18 column and acetonitrile/water mobile phase (retention time ~5.2 min) .

Q. What are the key considerations when designing stability studies for this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated degradation studies at pH 2–12 (using HCl/NaOH buffers) and temperatures 25–60°C. Monitor decomposition via TLC or HPLC every 24 hours. For hygroscopicity analysis, store samples at 75% relative humidity and track mass changes. Report degradation products using LC-MS and compare to reference standards .

Advanced Research Questions

Q. How does this compound function as a directing group in palladium-catalyzed C-H functionalization reactions, and what factors influence its regioselectivity?

- Methodological Answer : The guanidinium group coordinates Pd(II) catalysts, directing ortho-arylation via a five-membered palladacycle intermediate. Regioselectivity depends on steric hindrance (e.g., bulky aryl iodides favor para-substitution) and electronic effects (electron-deficient substrates enhance electrophilic palladation). Optimize by screening ligands (e.g., PPh₃) and solvents (DMA vs. toluene) .

Q. What computational methods are suitable for modeling the electronic interactions between this compound and transition metal catalysts in arylation reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals to predict coordination sites. Molecular dynamics simulations assess solvent effects on transition states. Validate models by correlating computed activation energies with experimental yields .

Q. How can this compound’s role in modulating RNA-binding peptoid activity be systematically investigated using structure-activity relationship (SAR) studies?

- Methodological Answer : Synthesize peptoid derivatives with phenylguanidine at varying positions (e.g., N-terminal vs. internal). Use surface plasmon resonance (SPR) to measure binding affinity (KD) to target RNA. Statistically analyze positional dependence (e.g., p-value <0.05 for third-position efficacy) and correlate with circular dichroism (CD) data on secondary structure changes .

Methodological Guidelines for Reproducibility

- Experimental Documentation : Report catalyst loadings (mol%), reaction times, and purification steps (e.g., recrystallization solvents) to enable replication. For spectral data, include baseline corrections and integration values .

- Data Contradiction Resolution : If conflicting results arise (e.g., varying yields in arylation), perform control experiments (e.g., radical scavengers to rule out homolytic pathways) and cross-validate with isotopic labeling (e.g., D₂O exchange for protonation studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.